molecular formula C12H13NO4 B1588423 1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime CAS No. 65894-76-0

1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime

Cat. No.: B1588423
CAS No.: 65894-76-0
M. Wt: 235.24 g/mol
InChI Key: YDMWUMUNUXUYKT-LCYFTJDESA-N
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Description

1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime is an organic compound with the molecular formula C12H13NO4. It is a derivative of 1-phenyl-1,2-propanedione, where the oxime group is modified with an ethoxycarbonyl group. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime can be synthesized through the reaction of 1-phenyl-1,2-propanedione with an ethoxycarbonyl oxime derivative. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime involves its interaction with molecular targets such as enzymes or metal ions. The oxime group can form coordination bonds with metal ions, making it a useful ligand in catalysis and other chemical processes. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2-propanedione: The parent compound without the oxime modification.

    1-Phenyl-1,2-propanedione-2-oxime: The oxime derivative without the ethoxycarbonyl group.

    2-(Hydroxyimino)propiophenone: Another oxime derivative with different substituents.

Uniqueness

1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime is unique due to the presence of both the oxime and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and coordination chemistry .

Properties

CAS No.

65894-76-0

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl [(Z)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate

InChI

InChI=1S/C12H13NO4/c1-3-16-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9-

InChI Key

YDMWUMUNUXUYKT-LCYFTJDESA-N

Isomeric SMILES

CCOC(=O)O/N=C(/C)\C(=O)C1=CC=CC=C1

SMILES

CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1

65894-76-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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